Pomalidomide-C5-azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

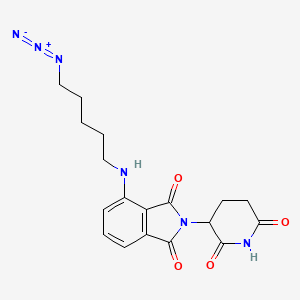

Molekularformel |

C18H20N6O4 |

|---|---|

Molekulargewicht |

384.4 g/mol |

IUPAC-Name |

4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26) |

InChI-Schlüssel |

XINWYKDRHLFQFY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pomalidomide-C5-azide: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C5-azide is a crucial building block in the rapidly evolving field of targeted protein degradation (TPD). As a functionalized derivative of pomalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), it serves as a pivotal component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications in the development of novel therapeutics. Detailed experimental protocols for its conjugation and use in cellular assays are presented, alongside quantitative data to inform experimental design. Visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding of its role in PROTAC-mediated protein degradation.

Introduction to this compound

This compound is a specialized chemical probe and building block designed for the modular synthesis of PROTACs. It consists of three key moieties:

-

The Pomalidomide Scaffold: This portion of the molecule is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By recruiting CRBN, it hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

-

The C5 Linker: A five-carbon alkyl chain that provides spatial separation between the pomalidomide moiety and the azide group. The length and composition of the linker are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

The Azide Group: A bioorthogonal functional group that enables covalent conjugation to a target protein ligand via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The primary application of this compound is in the construction of PROTACs, bifunctional molecules that induce the degradation of specific target proteins. These PROTACs have shown significant promise in oncology and other therapeutic areas for their ability to target proteins previously considered "undruggable."[1]

Chemical Properties and Variants

Several variants of this compound are commercially available or have been synthesized for research purposes. The core structure remains the same, but modifications to the linker attachment point or composition can exist. It is crucial for researchers to be aware of the specific variant they are using, as this can impact the geometry and efficacy of the resulting PROTAC.

Herein, we summarize the properties of some common variants:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2434629-02-2 | C₁₈H₂₀N₆O₄ | 384.39 |

| Pomalidomide-CO-C5-azide | 2227423-33-6 | C₁₉H₂₀N₆O₅ | 412.40 |

| Pomalidomide-C2-amide-C5-azide | Not Available | C₂₁H₂₅N₇O₅ | 455.47 |

Synthesis of Pomalidomide-Conjugates

Recent advancements have focused on accelerating this process. Microwave-assisted synthesis has been shown to produce pomalidomide building blocks in high yields within 15 minutes, a significant improvement over traditional overnight reactions.[2] Additionally, one-pot synthesis methods are being developed to streamline the creation of PROTAC libraries.[3]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound function by inducing the proximity of a target protein to the CRBN E3 ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Quantitative Data

The efficacy of a PROTAC is determined by several factors, including its binding affinity to the target protein and the E3 ligase, as well as its ability to promote target degradation.

Binding Affinity

The binding affinity of the parent molecule, pomalidomide, to CRBN has been determined through various biophysical assays. While the addition of the C5-azide linker may slightly alter this affinity, the values for pomalidomide provide a strong reference point.

| Ligand | E3 Ligase | Method | Affinity Constant |

| Pomalidomide | CRBN | Dissociation Constant (Kd) | ~157 nM[4] |

| Pomalidomide | CRBN-DDB1 Complex | IC₅₀ | ~2 µM[5] |

| Pomalidomide | CRBN | IC₅₀ (FP Assay) | 264.8 nM[6] |

| Pomalidomide | CRBN | IC₅₀ (TR-FRET Assay) | 6.4 nM[6] |

Degradation Efficiency

The degradation efficiency of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). While specific data for PROTACs synthesized with this compound is dependent on the target ligand, the following table provides examples of pomalidomide-based PROTACs against various targets.

| PROTAC Target | Cell Line | DC₅₀ | Dₘₐₓ |

| EGFRWT (Compound 16) | A549 | 32.9 nM | 96% |

| HDAC8 (Compound ZQ-23) | Not Specified | 147 nM | 93%[1] |

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a target ligand and the subsequent evaluation of the resulting PROTAC in a cellular context.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating this compound to an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Dimethyl sulfoxide (DMSO)

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound and the alkyne-ligand in DMSO to a desired concentration (e.g., 10 mM).

-

Prepare aqueous stock solutions of CuSO₄ (e.g., 50 mM) and sodium ascorbate (e.g., 500 mM, freshly prepared).

-

Prepare a stock solution of TBTA in DMSO (e.g., 50 mM).

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the alkyne-ligand solution.

-

Add a slight molar excess (e.g., 1.1-1.5 equivalents) of the this compound solution.

-

Add the reaction solvent (a mixture of DMSO, t-BuOH, and water is common).

-

-

Initiate the Reaction:

-

Premix the CuSO₄ and TBTA solutions to form the copper-TBTA complex.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper-TBTA complex.

-

-

Incubation:

-

Vortex the reaction mixture thoroughly.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

-

-

Purification and Characterization:

-

Upon completion, the reaction mixture can be diluted with DMSO and purified by reverse-phase HPLC.

-

The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.

-

Western Blot Analysis of Protein Degradation

This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with cold PBS.

-

Lyse the cells directly in the wells using RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

-

Conclusion

This compound is an indispensable tool for researchers engaged in the discovery and development of PROTACs. Its ability to recruit the CRBN E3 ligase, combined with the versatility of click chemistry for conjugation, provides a robust platform for the synthesis of novel protein degraders. This guide has provided a comprehensive technical overview of its properties, synthesis, and application, equipping scientists with the foundational knowledge required to effectively utilize this powerful chemical probe in the pursuit of new therapeutic modalities. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily applicable building blocks like this compound will undoubtedly grow.

References

- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C5-Azide: A Technical Guide for Drug Development Professionals

An In-depth Overview of Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Introduction

Pomalidomide-C5-azide is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. As a derivative of the immunomodulatory drug pomalidomide, it functions as a potent E3 ubiquitin ligase ligand for Cereblon (CRBN). The integrated C5 azide linker provides a versatile handle for the facile conjugation to a target protein ligand via "click chemistry," enabling the rapid synthesis of novel PROTACs for therapeutic intervention in oncology and other diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound and its variants for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound and its related derivatives are characterized by the core pomalidomide structure, which binds to the CRBN E3 ligase. This core is attached to a linker arm of varying composition and length, terminating in a reactive azide group. The linker plays a critical role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. Several variants of this compound are commercially available, each with distinct linker architectures to accommodate diverse target proteins and optimize PROTAC efficacy.

Below is a summary of the key quantitative data for common this compound variants:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (HPLC) |

| This compound | 2434629-02-2 | C18H20N6O4 | 384.39 | ≥ 95%[1][2] |

| Pomalidomide-CO-C5-azide | 2227423-33-6 | C19H20N6O5 | 412.40 | ≥ 95%[3] |

| Pomalidomide-C2-amide-C5-azide | Not Available | C21H25N7O5 | 455.47 | Not Available |

| Pomalidomide-PEG6-azide | Not Available | C27H36N6O11 | 620.61 | ≥ 95%[4] |

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves two key stages: the synthesis of the this compound linker itself, and its subsequent conjugation to a target protein ligand via click chemistry.

Synthesis of this compound (General Strategies)

While specific, detailed, step-by-step protocols for the synthesis of every this compound variant are proprietary and not always publicly available, the general synthetic routes involve the modification of pomalidomide or its precursors. Common strategies include:

-

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a linker containing a primary amine can displace a leaving group, such as fluorine, on a 4-fluorothalidomide precursor. The other end of the linker is then functionalized with an azide group.

-

Alkylation of Pomalidomide: The amino group of pomalidomide can be alkylated with a linker containing a suitable leaving group and a terminal azide.

-

Acylation of Pomalidomide: The amino group of pomalidomide can be acylated with a linker containing a carboxylic acid and a terminal azide.

These reactions often require careful optimization of reaction conditions, including temperature and the choice of base, to achieve high yields and purity. Microwave-assisted synthesis has been shown to accelerate these reactions significantly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The azide group of this compound allows for its efficient and specific conjugation to a target protein ligand that has been functionalized with a terminal alkyne. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and widely used "click chemistry" reaction for this purpose.

Materials:

-

This compound derivative

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., DMSO, t-BuOH/H2O)

General Protocol:

-

Preparation of Reagents: Prepare stock solutions of all reagents in the chosen solvent.

-

Reaction Setup: In a suitable reaction vessel, combine the this compound and the alkyne-functionalized target protein ligand.

-

Addition of Copper Catalyst: Add the copper(II) sulfate and the stabilizing ligand (TBTA or THPTA).

-

Initiation of Reaction: Add a fresh solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species and initiate the cycloaddition reaction.

-

Reaction Monitoring: The reaction can be monitored by an appropriate analytical technique, such as LC-MS or TLC, to determine its completion.

-

Purification: Once the reaction is complete, the desired PROTAC molecule is purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

Signaling Pathways and Mechanism of Action

Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The pomalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

A prominent example of a target for pomalidomide-based PROTACs is the bromodomain and extraterminal domain (BET) protein BRD4, which is a key regulator of oncogene transcription. Degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-MYC, resulting in anti-proliferative effects in cancer cells.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that begins with the synthesis of the molecule and culminates in its biological evaluation.

Conclusion

This compound and its derivatives are indispensable tools in the rapidly advancing field of targeted protein degradation. Their ability to effectively recruit the CRBN E3 ligase, combined with the versatility of the azide linker for click chemistry, provides a powerful platform for the rational design and synthesis of novel PROTACs. This technical guide serves as a foundational resource for scientists and researchers dedicated to harnessing the therapeutic potential of PROTACs to address unmet medical needs.

References

- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. tenovapharma.com [tenovapharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-C5-azide: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-C5-azide is a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide, engineered as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its role in the ubiquitination pathway, and its application in the targeted degradation of proteins. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide and its derivatives function by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] The glutarimide moiety of pomalidomide binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrate proteins that are not typically targeted by CRBN. The recruited proteins are then polyubiquitinated, marking them for degradation by the 26S proteasome.

This compound retains this fundamental mechanism of action. The critical addition of the azide group at the C5 position of the phthalimide ring provides a chemical handle for the attachment of a linker and a target-protein-binding ligand via "click chemistry".[2] This transforms the molecule into a heterobifunctional PROTAC. The resulting PROTAC simultaneously binds to both the target protein and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its degradation.

A key advantage of modifying the pomalidomide scaffold at the C5 position is the potential to mitigate the off-target degradation of endogenous zinc finger (ZF) proteins, a known liability of some pomalidomide-based PROTACs.[3][4] Substitutions at the C5 position can disrupt the binding of ZF domains to the CRBN-pomalidomide complex, thereby enhancing the selectivity of the resulting PROTAC.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular events and a typical experimental workflow involving this compound.

Quantitative Data

| Compound | Assay Type | Cell Line/System | IC50 | Reference |

| Pomalidomide | Competitive Binding Assay | U266 Myeloma Extracts | ~2 µM | [6] |

| Lenalidomide | Competitive Binding Assay | U266 Myeloma Extracts | ~2 µM | [6] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a probe to the target.

Experimental Protocols

Cereblon Binding Assay (Competitive Bead-Based Assay)

This protocol is adapted from studies measuring the binding of IMiDs to CRBN.[1]

Objective: To determine the binding affinity of this compound to CRBN by its ability to compete with a thalidomide analogue immobilized on beads.

Materials:

-

Thalidomide-analogue-coupled magnetic beads

-

Cell lysis buffer (e.g., NP-40 based)

-

U266 myeloma cell line (or other suitable cell line expressing endogenous CRBN)

-

This compound

-

Pomalidomide (as a positive control)

-

DMSO (vehicle control)

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-CRBN antibody

-

Secondary antibody for immunoblotting

-

Chemiluminescence detection reagents

Procedure:

-

Prepare cell lysates from U266 cells.

-

Pre-incubate aliquots of the cell lysate with varying concentrations of this compound, pomalidomide, or DMSO for 15-30 minutes at room temperature.

-

Add the thalidomide-analogue-coupled magnetic beads to the lysates and incubate for 2 hours at 4°C with rotation.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by adding SDS-PAGE sample buffer and heating.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane for immunoblotting.

-

Probe the membrane with an anti-CRBN antibody to detect the amount of CRBN pulled down by the beads.

-

Quantify the band intensities to determine the concentration of this compound required to inhibit CRBN binding by 50% (IC50).

Off-Target Zinc Finger Protein Degradation Assay (Automated Imaging)

This protocol is based on a high-throughput assay developed to assess the off-target degradation of ZF proteins.[3]

Objective: To evaluate the propensity of a this compound-based PROTAC to induce the degradation of off-target zinc finger proteins.

Materials:

-

U2OS cell lines stably expressing ZF degrons fused to eGFP

-

This compound-based PROTAC

-

Pomalidomide (as a positive control for ZF degradation)

-

Cell culture medium and supplements

-

High-content imaging system

Procedure:

-

Seed the stable U2OS cell lines in multi-well plates suitable for imaging.

-

Treat the cells with a serial dilution of the this compound-based PROTAC or pomalidomide.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Acquire images of the cells using a high-content imaging system, capturing both the eGFP (ZF-degron) and a control fluorescent protein signal (e.g., mCherry).

-

Analyze the images to quantify the intensity of the eGFP signal relative to the control signal in each well.

-

A decrease in the eGFP signal indicates degradation of the ZF-degron.

-

Plot the eGFP signal as a function of the PROTAC concentration to determine the dose-response for off-target degradation.

Conclusion

This compound is a valuable chemical tool for the development of selective PROTACs. Its core mechanism relies on the recruitment of the CRBN E3 ligase to a target protein, leading to its ubiquitination and proteasomal degradation. The C5-azide modification offers a convenient handle for PROTAC synthesis and has been shown to reduce off-target effects. The experimental protocols provided in this guide offer a framework for characterizing the binding and activity of this compound and its derivatives in targeted protein degradation studies.

References

- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorbyt.com [biorbyt.com]

- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Pomalidomide-C5-azide: A Technical Guide to a Key Cereblon E3 Ligase Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a derivative of thalidomide, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Its utility in targeted protein degradation has been significantly enhanced through chemical modifications, leading to the development of versatile tools for drug discovery. Among these, Pomalidomide-C5-azide has emerged as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of this compound, including its binding affinity for cereblon, detailed experimental protocols for its synthesis and application, and its role in the broader context of targeted protein degradation.

This compound is a ligand-linker conjugate that incorporates the pomalidomide moiety, which binds to CRBN, and a C5 linker terminating in a bioorthogonal azide group. This azide functionality allows for efficient and specific conjugation to a target protein ligand via "click chemistry," a set of biocompatible and high-yielding chemical reactions.[2][3][4] This modularity has made this compound a valuable reagent for the rapid assembly of PROTAC libraries to screen for effective degraders of specific proteins of interest.

Core Concepts: Cereblon-Mediated Protein Degradation

The mechanism of action of pomalidomide and its derivatives revolves around the hijacking of the ubiquitin-proteasome system. Pomalidomide binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[5] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of "neosubstrates" that are not typically targeted by the native complex.

The most well-characterized neosubstrates for the pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6] Upon recruitment to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[1][6] This targeted degradation of IKZF1 and IKZF3 is central to the therapeutic effects of pomalidomide in certain hematological malignancies.

PROTACs synthesized using this compound leverage this same mechanism. The pomalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule, containing a ligand for a protein of interest, simultaneously binds to its target. This brings the target protein into close proximity with the E3 ligase machinery, leading to its ubiquitination and subsequent degradation.

Quantitative Data: Binding Affinity of Pomalidomide to Cereblon

| Parameter | Value | Method | Reference |

| IC50 | ~2 µM | Competitive Binding Assay (Thalidomide analog beads) | |

| IC50 | 153.9 nM | Fluorescence Polarization (Bodipy-thalidomide probe) | [7] |

| IC50 | 6.4 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [8] |

| Kd | 14.7 ± 1.9 µM | Isothermal Titration Calorimetry (Binding to CRBN Thalidomide Binding Domain) | |

| Kd | 712 ± 140 nM | Fluorescence Polarization | |

| Ki | 156.60 nM | Fluorescence Polarization |

Experimental Protocols

Synthesis of this compound

A common synthetic route to pomalidomide-linker conjugates involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. While a specific, detailed protocol for the C5-azide linker is not available, the following is a generalizable procedure based on the synthesis of analogous pomalidomide-linker compounds.

Materials:

-

4-Fluorothalidomide

-

5-Azidopentan-1-amine (or a suitable precursor)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Dissolve 4-fluorothalidomide (1 equivalent) in DMSO.

-

Add 5-azidopentan-1-amine (1.1 equivalents) to the solution.

-

Add DIPEA (3 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.

Cereblon Binding Assay (Fluorescence Polarization)

This protocol is adapted from commercially available cereblon binding assay kits and can be used to determine the binding affinity of this compound to the CRBN-DDB1 complex.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

This compound

-

Pomalidomide (as a positive control)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Also, prepare a serial dilution of pomalidomide as a positive control.

-

In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.

-

Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Add the fluorescently labeled thalidomide probe to all wells.

-

Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.

-

Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PROTAC Synthesis via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to an alkyne-functionalized target protein ligand.

Materials:

-

This compound

-

Alkyne-functionalized target protein ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., a mixture of tert-butanol and water)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve the alkyne-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

In another vial, prepare a solution of CuSO4 (0.1 equivalents) and THPTA (0.1 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture containing the ligand and azide.

-

Add the CuSO4/THPTA solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the PROTAC by preparative reverse-phase HPLC.

IKZF1/IKZF3 Degradation Assay (Western Blot)

This assay is used to confirm the biological activity of a PROTAC synthesized with this compound by measuring the degradation of the target neosubstrates of cereblon.

Materials:

-

Human cell line expressing IKZF1 and IKZF3 (e.g., MM.1S multiple myeloma cells)

-

PROTAC of interest

-

Pomalidomide (as a positive control)

-

DMSO (as a vehicle control)

-

Cell lysis buffer

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PROTAC, pomalidomide, or DMSO for a specified time (e.g., 12-24 hours).

-

Harvest the cells and lyse them in cell lysis buffer.

-

Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of IKZF1 and IKZF3 degradation relative to the vehicle control and normalized to the loading control.

Visualizations

Caption: Mechanism of Pomalidomide-induced protein degradation.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool in the field of targeted protein degradation. Its ability to serve as a readily conjugatable Cereblon E3 ligase ligand has streamlined the synthesis of PROTACs, enabling researchers to rapidly explore the degradation of a wide array of protein targets. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to leverage this key molecule in their research endeavors. As the field of targeted protein degradation continues to expand, the importance of well-characterized and synthetically accessible building blocks like this compound will undoubtedly grow.

References

- 1. IMiD compounds affect CD34+ cell fate and maturation via CRBN-induced IKZF1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Azide Group in Pomalidomide-C5-azide: A Technical Guide for Drug Development Professionals

Introduction

Pomalidomide, a thalidomide analogue, is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase. Its ability to recruit neo-substrates to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation has positioned it as a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). The functionalization of pomalidomide is crucial for its incorporation into these heterobifunctional molecules. Pomalidomide-C5-azide has emerged as a key building block in this endeavor, with the azide group serving as a versatile chemical handle for the facile construction of PROTACs. This technical guide provides an in-depth analysis of the role of the azide group in this compound, detailing its synthesis, reactivity, and application in the development of targeted protein degraders.

The C5 Position: A Strategic Point of Attachment

The selection of the attachment point for the linker on the pomalidomide scaffold is a critical determinant of the resulting PROTAC's biological activity. The C5 position of the phthalimide ring has been identified as a favorable site for linker conjugation. Functionalization at this position can minimize interference with pomalidomide's binding to Cereblon and has been shown to reduce the off-target degradation of endogenous zinc finger proteins, a common challenge with pomalidomide-based PROTACs.[1][2][3]

The Azide Group: A Gateway to Click Chemistry

The primary role of the azide group (-N₃) in this compound is to serve as a highly efficient and specific reactive partner in bioorthogonal "click" chemistry reactions.[4][5] This functionality allows for the covalent ligation of the pomalidomide moiety to a linker connected to a warhead that targets a specific protein of interest. The azide group's utility lies in its ability to participate in two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with an azide to form a triazole ring. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for applications in biological systems.[6]

The azide group itself is relatively stable and bioorthogonal, meaning it does not readily react with endogenous functional groups found in biological systems, ensuring that the ligation is specific to the intended alkyne-containing reaction partner.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on a 4- or 5-halo-substituted phthalic anhydride or a derivative thereof, followed by the introduction of the glutarimide ring and subsequent installation of the azide-containing linker.

A representative synthetic approach is outlined below, based on established methodologies for the synthesis of pomalidomide derivatives.[7][8][9]

Figure 1. A representative synthetic pathway for this compound.

Experimental Protocols

General Protocol for the Synthesis of a this compound Linker Precursor

This protocol is a generalized representation based on synthetic strategies for similar pomalidomide derivatives.[10]

-

Step 1: Alkylation. To a solution of 5-hydroxypomalidomide (1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2-3 eq) and a commercially available Boc-protected amino-PEG-bromide linker (e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate, 1.2 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC or LC-MS.

-

Step 2: Boc Deprotection. The crude product from Step 1 is dissolved in a suitable solvent like dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the Boc group is completely removed.

-

Step 3: Azide Installation. The resulting amine is dissolved in a suitable solvent, and a diazotizing agent such as imidazole-1-sulfonyl azide hydrochloride is added in the presence of a base like triethylamine. The reaction mixture is stirred until the formation of the azide is complete.

-

Purification. The final product, this compound, is purified by column chromatography on silica gel.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction.[11][12]

-

Reaction Setup. In a suitable reaction vessel, dissolve this compound (1 eq) and the alkyne-containing molecule of interest (1-1.2 eq) in a solvent system such as a mixture of t-BuOH and water or DMF.

-

Catalyst Preparation. In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (CuSO₄, 0.1-0.2 eq) and a reducing agent like sodium ascorbate (0.2-0.5 eq) in water. A ligand such as TBTA or THPTA can be added to stabilize the copper(I) catalyst.

-

Reaction. Add the catalyst solution to the reaction mixture containing the azide and alkyne.

-

Monitoring and Workup. The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by dilution with water and extraction with an organic solvent, followed by purification of the desired PROTAC molecule by chromatography.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general procedure for the copper-free click reaction.[6][13][14]

-

Reaction Setup. Dissolve this compound (1 eq) and the strained alkyne (e.g., DBCO-functionalized molecule, 1-1.2 eq) in a suitable solvent such as DMSO or a mixture of aqueous buffer and an organic co-solvent.

-

Reaction. The reaction mixture is typically stirred at room temperature.

-

Monitoring and Purification. The progress of the reaction is monitored by LC-MS.[15][16][17][18] Once complete, the desired PROTAC can be purified directly by preparative HPLC.

Data Presentation

The following tables summarize key quantitative data for pomalidomide and PROTACs synthesized using azide-alkyne click chemistry.

Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)

| Compound | Assay Method | Binding Affinity (Kd or IC50) | Reference |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd = 157 nM | [19] |

| Pomalidomide | Competitive Binding Assay | IC50 ≈ 2 µM | [5] |

Table 2: Biological Activity of Representative PROTACs Synthesized via Azide-Alkyne Cycloaddition

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Compound 16 (EGFR PROTAC) | EGFR | A549 | Not Reported | Not Reported | [20] |

| ZQ-23 (HDAC8 Degrader) | HDAC8 | Not Specified | 147 nM | 93% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Figure 2. PROTAC synthesis workflow using this compound.

Figure 3. Mechanism of action of a pomalidomide-based PROTAC.

Conclusion

The azide group in this compound plays a pivotal role in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its ability to undergo highly efficient and specific click chemistry reactions provides a robust and versatile method for the synthesis of PROTACs. By positioning this reactive handle at the C5 position of the pomalidomide core, researchers can strategically construct novel degraders with potentially improved pharmacological profiles, including reduced off-target effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the fundamental importance and practical application of this compound in the design and synthesis of next-generation therapeutics.

References

- 1. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pomalidomide-PEG5-Azide | BroadPharm [broadpharm.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN115626916B - Pomalidomide derivative as well as preparation method and application thereof - Google Patents [patents.google.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

- 16. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies [html.rhhz.net]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PROTAC Technology Using Pomalidomide-C5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the cell's own protein degradation machinery.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs induce its selective intracellular proteolysis.[1] This technology utilizes a heterobifunctional molecule composed of two distinct ligands connected by a chemical linker.[2] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[3]

Pomalidomide, a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4] Its derivatives, such as Pomalidomide-C5-azide, are valuable chemical tools for the synthesis of CRBN-recruiting PROTACs. The azide group provides a versatile handle for "click chemistry," a highly efficient and specific reaction for conjugating the pomalidomide moiety to a linker attached to a POI-binding ligand.[5] This guide provides a comprehensive technical overview of PROTAC technology, with a specific focus on the application of this compound in the development of novel protein degraders.

Mechanism of Action

The mechanism of action of a pomalidomide-based PROTAC involves a series of orchestrated intracellular events, as depicted in the signaling pathway below.

Caption: Mechanism of action of a pomalidomide-based PROTAC.

The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-CRBN).[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin chain. This chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[3] The PROTAC molecule is released and can participate in further rounds of degradation.

Experimental Protocols

The development and evaluation of PROTACs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound based PROTACs via Click Chemistry

This protocol outlines the general steps for synthesizing a PROTAC using this compound and a POI ligand functionalized with a terminal alkyne.

Caption: General workflow for PROTAC synthesis via click chemistry.

Materials:

-

This compound (CAS No. 2434629-02-2)

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvents: N,N-Dimethylformamide (DMF), tert-Butanol (t-BuOH), Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents) in a suitable solvent mixture, such as DMF/t-BuOH/H₂O (e.g., 4:1:1 v/v/v).

-

Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 equivalents) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired PROTAC. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.

-

Characterization: Confirm the structure and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Protein Degradation Assay (Western Blot)

This protocol describes how to assess the ability of a pomalidomide-based PROTAC to induce the degradation of its target protein in cultured cells.

Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.

Materials:

-

Cell line expressing the POI

-

Complete cell culture medium

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to an appropriate confluency (typically 70-80%).

-

PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (for dose-response) or with a fixed concentration for different durations (for time-course). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the POI and a loading control protein overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a pomalidomide-based PROTAC in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for xenograft

-

Matrigel (optional)

-

PROTAC formulation in a suitable vehicle

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

PROTAC Administration: Administer the PROTAC formulation to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Monitoring: Monitor the tumor volume (measured with calipers), body weight, and overall health of the mice regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (defined by tumor size limits or a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Analyze the tumor growth inhibition, body weight changes, and any signs of toxicity.

Quantitative Data Presentation

The efficacy of PROTACs is typically quantified by two key parameters: DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |

| HDAC8 Degrader (ZQ-23) | HDAC8 | Various | 147 | 93 | 10 |

| EGFR Degrader (Compound 16) | EGFR | A549 | - | 96 | 72 |

| BET Degrader (ARV-825) | BRD4 | MM1.S | - | >95 | 24 |

Note: Data is compiled from various sources and specific experimental conditions may vary.[6][7]

Signaling Pathways and Logical Relationships

The ubiquitin-proteasome system is the central cellular machinery co-opted by PROTACs. The following diagram illustrates the key components and their interactions.

Caption: The Ubiquitin-Proteasome System (UPS).

Conclusion

PROTAC technology, facilitated by versatile building blocks like this compound, offers a powerful strategy for targeted protein degradation. This approach holds immense promise for developing novel therapeutics against a wide range of diseases, including cancer and neurodegenerative disorders. The ability to catalytically eliminate disease-causing proteins provides a distinct advantage over traditional occupancy-based inhibitors. A thorough understanding of the underlying mechanism, coupled with robust experimental validation, is crucial for the successful design and development of effective PROTAC-based drugs. This guide provides a foundational framework for researchers and scientists entering this exciting and rapidly evolving field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 4. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pomalidomide-C5-azide for Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-C5-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document details its mechanism of action, provides quantitative data for pomalidomide-based degraders, and offers detailed experimental protocols for its application.

Introduction to Pomalidomide and Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, degraders physically remove the protein from the cell.[3][4] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key moieties: one that binds to a target protein (the protein of interest or POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[5][6]

Pomalidomide, an immunomodulatory drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[3][7][8] By incorporating pomalidomide into a PROTAC, researchers can hijack the CRBN ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific target protein.[8][9] this compound is a derivative of pomalidomide that features an azide group at the C5 position of the phthalimide ring, providing a versatile handle for conjugation to a POI ligand via "click chemistry".[10][11][12] Modifications at the C5 position have also been shown to be crucial for reducing the off-target degradation of endogenous zinc-finger proteins, a common challenge with pomalidomide-based PROTACs.[13]

Mechanism of Action

The mechanism of action of a pomalidomide-based PROTAC involves a series of orchestrated intracellular events, leading to the selective degradation of the target protein.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[14][15] The stability and conformation of this complex are critical for degradation efficiency.

-

Ubiquitination : The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[4][9]

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery.[9][16] The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can engage in another cycle of degradation.[5]

Quantitative Data for Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes representative data for various pomalidomide-based PROTACs targeting different proteins.

| Target Protein | PROTAC Compound | DC50 | Dmax | Cell Line | Reference |

| HDAC8 | ZQ-23 | 147 nM | 93% | Not Specified | [7] |

| EGFRWT | Compound 15 | 43.4 nM | >90% (at 1 µM) | A549 | [17] |

| EGFRWT | Compound 16 | 32.9 nM | 96% (at 1 µM) | A549 | [17] |

| HDAC1 | Compound 7 | 0.91 µM | >50% (at 1 µM) | HCT116 | [18] |

| HDAC3 | Compound 7 | 0.64 µM | >50% (at 1 µM) | HCT116 | [18] |

| HDAC1 | Compound 9 | 0.55 µM | >50% (at 1 µM) | HCT116 | [18] |

| HDAC3 | Compound 9 | 0.53 µM | >50% (at 1 µM) | HCT116 | [18] |

| HDAC3 | Compound 22 | 0.44 µM | 77% | HCT116 | [18] |

Experimental Protocols

Synthesis of this compound Conjugate (PROTAC) via Click Chemistry

This protocol describes a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound with an alkyne-functionalized ligand for a protein of interest.

Materials:

-

This compound

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO, DMF, or a mixture with water)

-

Inert gas (e.g., argon or nitrogen)

-

Analytical and preparative HPLC

-

Mass spectrometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine this compound (1.2 equivalents) and the alkyne-functionalized POI ligand (1 equivalent).

-

Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.

-

Add the THPTA or TBTA ligand solution (2.5 equivalents).

-

Add the CuSO4 solution (1.5 equivalents).

-

Degas the mixture by bubbling with an inert gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5 equivalents).

-

Seal the tube and allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

-

-

Purification and Characterization:

-

Upon reaction completion, dilute the mixture with a suitable solvent (e.g., DMSO).

-

Purify the crude product by preparative reverse-phase HPLC.

-

Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.

-

Cellular Protein Degradation Assay (Western Blot)

This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.

Materials:

-

Cancer cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution in DMSO

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Include a positive control with a known degrader if available, and a negative control where degradation is rescued by co-treatment with a proteasome inhibitor (e.g., 10 µM MG132).

-

Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a powerful and versatile chemical tool for the development of targeted protein degraders. Its ability to recruit the CRBN E3 ligase, combined with the synthetic tractability offered by the C5-azide handle for click chemistry, makes it an invaluable component in the design and synthesis of novel PROTACs. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to evolve, the rational design of PROTACs using well-characterized building blocks like this compound will be paramount to developing the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular glue - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Killing by Degradation: Regulation of Apoptosis by the Ubiquitin-Proteasome-System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. Exploration of Pomalidomide for Heterobifunctional Protein Degraders: From Chemistry to Application [ucalgary.scholaris.ca]

- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cymitquimica.com [cymitquimica.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Understanding Click Chemistry with Pomalidomide-C5-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pomalidomide-C5-azide, a crucial building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the power of click chemistry, this reagent enables the efficient and specific conjugation of the pomalidomide E3 ligase ligand to a target protein ligand, paving the way for novel therapeutic interventions.

Introduction to Pomalidomide and Click Chemistry

Pomalidomide is an immunomodulatory drug that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This interaction redirects the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism has been harnessed in the development of PROTACs, which are heterobifunctional molecules that bring a target protein into proximity with an E3 ligase, leading to the target's degradation.

Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, provides an ideal method for synthesizing these complex PROTAC molecules. The azide group on this compound allows for its facile conjugation to an alkyne-modified target protein ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Physicochemical Properties of Pomalidomide-Azide Derivatives

The properties of pomalidomide-azide conjugates can vary depending on the linker attached. The C5-azide variant refers to a five-carbon chain terminating in an azide group. Other common variants include those with polyethylene glycol (PEG) linkers of varying lengths, which can improve solubility and pharmacokinetic properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Linker Type |

| This compound | C18H20N6O4 | 384.39 | C5 alkyl chain |

| Pomalidomide-CO-C5-azide | C19H20N6O5 | 412.4 | Amide-linked C5 alkyl chain |

| Pomalidomide-PEG3-azide | C21H24N6O8 | 488.45 | 3-unit PEG chain |

| Pomalidomide-PEG5-azide | C25H32N6O10 | 576.56 | 5-unit PEG chain |

The Cereblon E3 Ligase Signaling Pathway

Pomalidomide exerts its therapeutic effects by modulating the activity of the CRL4^CRBN E3 ubiquitin ligase complex. This complex is responsible for marking specific proteins for degradation by the proteasome. The binding of pomalidomide to Cereblon alters its substrate specificity, leading to the recruitment and degradation of neo-substrates. In the context of PROTACs, the pomalidomide moiety serves as the E3 ligase binder, bringing the target protein to this degradation machinery.

Pomalidomide-C5-azide in Cancer Research: A Technical Guide to PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-C5-azide has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). As a derivative of pomalidomide, an immunomodulatory drug, it serves as a potent E3 ubiquitin ligase ligand for Cereblon (CRBN). Its unique trifunctional nature, incorporating the CRBN-binding moiety, a C5 linker, and a terminal azide group, makes it an invaluable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the applications of this compound in cancer research, focusing on the design, synthesis, and evaluation of PROTACs as potential anti-cancer therapeutics.

Core Concept: PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs) implicated in disease. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound provides the E3 ligase-recruiting component. The pomalidomide moiety binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The C5 linker provides spatial separation, and the azide group allows for facile conjugation to a target protein ligand via "click chemistry."

The general mechanism of action for a PROTAC synthesized using this compound is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is released and can catalyze the degradation of multiple target protein molecules.

Data Presentation: Efficacy of PROTACs Utilizing Pomalidomide-Azide Derivatives

The following tables summarize quantitative data from studies on PROTACs synthesized using pomalidomide-azide derivatives, demonstrating their efficacy in degrading specific cancer-related proteins.

Table 1: Degradation Potency (DC50) and Inhibitory Concentration (IC50) of BRD4-Targeting PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| Compound 21 | BRD4 BD1 | THP-1 | - | 41.8 | [1] |

| B24 | BRD4 | MV4-11 | <10 | - | [2] |

| B25 | BRD4 | MV4-11 | <10 | - | [2] |

Table 2: Degradation Potency (DC50) and Inhibitory Concentration (IC50) of EGFR-Targeting PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | IC50 (µM) | Reference |

| Compound 15 | EGFRWT | A549 | 43.4 | 0.22 | [3] |

| Compound 16 | EGFRWT | A549 | 32.9 | 0.10 | [3] |

| Compound 17 | EGFRWT | A549 | - | 0.19 | [3] |

Table 3: Degradation Potency (DC50) of BTK-Targeting PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SJF620 | BTK | - | 7.9 | >95 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in the development and characterization of PROTACs.